1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Bis(heteroaryl)piperazines (BHAPs), analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, have been identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme, showcasing their potential in HIV-1 treatment strategies. Their synthesis and bioactivity evaluation highlight a significant advancement in non-nucleoside reverse transcriptase inhibitor (NNRTI) development, with specific compounds undergoing clinical evaluation for therapeutic applications (Romero et al., 1994).
Serotonin Receptor Affinity and Fluorescence Properties
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives have been synthesized, demonstrating high to moderate affinity for the 5-HT(1A) receptor. These compounds, incorporating environment-sensitive fluorescent moieties, offer a novel approach for visualizing 5-HT(1A) receptors using fluorescence microscopy, potentially contributing to advanced imaging techniques in neuroscience research (Lacivita et al., 2009).
Antimicrobial Activities of Triazole Derivatives
Research on 1,2,4-Triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds, indicates their potential as antimicrobial agents. The exploration of these compounds, some incorporating piperazine components, underscores the continuous search for new antimicrobial substances in response to growing antibiotic resistance (Bektaş et al., 2007).
Cytochrome P450 Enzyme Involvement in Drug Metabolism
The metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, involves various cytochrome P450 enzymes, highlighting the compound's metabolic pathways in human liver microsomes. This study not only sheds light on the drug's pharmacokinetics but also on the broader implications of CYP enzymes in the metabolism of therapeutic agents (Hvenegaard et al., 2012).
Anti-Cancer Properties of Piperazine Derivatives
Investigations into piperazine derivatives, such as those with 1-arylpiperazine structure, have demonstrated significant bioactivity against various cancer cell lines. The development and evaluation of these compounds for their anti-cancer activities contribute to the ongoing search for novel chemotherapeutic agents (Lee et al., 2013).
Mechanism of Action
The mechanism of action for this compound is not provided in the search results. It’s important to note that the compound is intended for research use only.
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-6-7-19(12-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-18(4)17(3)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJWWXAIKGKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.